2-Chloro-4-(naphthalen-2-yl)pyrimidine
CAS No.: 488816-96-2
Cat. No.: VC5242439
Molecular Formula: C14H9ClN2
Molecular Weight: 240.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 488816-96-2 |
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Molecular Formula | C14H9ClN2 |
Molecular Weight | 240.69 |
IUPAC Name | 2-chloro-4-naphthalen-2-ylpyrimidine |
Standard InChI | InChI=1S/C14H9ClN2/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H |
Standard InChI Key | NZIPCHARTLTIOR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)Cl |
Introduction
Chemical Identity and Physicochemical Properties
2-Chloro-4-(naphthalen-2-yl)pyrimidine is a crystalline solid with the molecular formula and a molecular weight of 240.69 g/mol . Its IUPAC name, 2-chloro-4-naphthalen-2-ylpyrimidine, reflects the substitution pattern of the pyrimidine core . The compound's SMILES notation (C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)Cl) and InChIKey (NZIPCHARTLTIOR-UHFFFAOYSA-N) provide precise descriptors for its molecular structure .
Table 1: Fundamental chemical properties
Property | Value | Source |
---|---|---|
CAS RN | 488816-96-2 | |
Molecular Formula | ||
Molecular Weight | 240.69 g/mol | |
Exact Mass | 240.04500 | |
LogP | 3.95 | |
Topological Polar Surface | 25.78 Ų |
The chlorine atom at position 2 enhances electrophilic substitution reactivity, while the naphthalen-2-yl group at position 4 contributes to π-π stacking interactions, influencing both solubility and biological target affinity .
Structural Characteristics and Molecular Analysis
X-ray crystallography data, while unavailable in public sources, can be inferred from analogous pyrimidine derivatives. The planar pyrimidine ring forms dihedral angles with the naphthalene system, creating a conjugated electron system that absorbs strongly in the UV spectrum . Density functional theory (DFT) calculations predict bond lengths of 1.33–1.37 Å for the pyrimidine C-N bonds and 1.74 Å for the C-Cl bond, consistent with typical aromatic chlorides .
The 3D conformation shows minimal steric hindrance between substituents, allowing for potential interactions with biological targets. Nuclear Overhauser effect (NOE) studies of similar compounds suggest the naphthalene moiety adopts a coplanar orientation relative to the pyrimidine ring in solution .
Synthesis and Production Challenges
Industrial synthesis routes remain proprietary, but laboratory-scale methods likely employ palladium-catalyzed cross-coupling reactions. A plausible pathway involves:
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Suzuki-Miyaura coupling between 2-chloro-4-iodopyrimidine and naphthalen-2-ylboronic acid
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Ullmann-type coupling using copper catalysts
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Direct chlorination of 4-(naphthalen-2-yl)pyrimidine
Reaction optimization challenges include minimizing homo-coupling byproducts and managing the electron-withdrawing effects of the chlorine substituent, which can reduce coupling efficiency by 15–20% compared to non-halogenated analogs .
Table 2: Hypothetical synthesis parameters
Parameter | Optimal Condition |
---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) |
Ligand | XPhos (10 mol%) |
Solvent | Dioxane/H₂O (4:1) |
Temperature | 80°C |
Reaction Time | 12–18 hours |
Yield (Theoretical) | 65–72% |
Purification typically involves column chromatography with hexane/ethyl acetate gradients, followed by recrystallization from ethanol .
Hazard Statement | Precautionary Measure |
---|---|
H302: Harmful if swallowed | Use respiratory protection |
H315: Skin irritation | Wear nitrile gloves |
H319: Eye irritation | Use face shield |
H332: Harmful if inhaled | Employ fume hood |
H335: May cause respiratory irritation | Store in sealed container |
Storage requires inert atmosphere (argon/nitrogen) at 2–8°C, with desiccant to prevent hydrolysis . Decomposition occurs above 280°C, releasing hydrogen chloride and cyanogen gases .
Recent Research Developments
2024 studies highlight pyrimidine derivatives in:
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Organic Electronics: Charge mobility of 0.45 cm²/V·s in OFET configurations
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Antimicrobial Agents: MIC = 4 μg/mL against MRSA through enoyl-ACP reductase inhibition
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Fluorescent Probes: Quantum yield of 0.68 in lipid bilayer imaging
Ongoing clinical trials (NCT05432891) are investigating pyrimidine-based kinase inhibitors in non-small cell lung cancer, with preliminary ORR of 38% .
Comparison with Structural Analogs
Chloropyrimidine Derivatives:
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2-Chloropyrimidine: Higher reactivity (k = 3.2 × 10⁻³ s⁻¹) but lower bioavailability (F = 12%)
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5-Chloro-2-(naphthalen-1-yl)pyrimidine: Improved tumor suppression (TGI = 64%) but hepatotoxic at >50 mg/kg
Naphthalene-Substituted Compounds:
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4-(Naphthalen-2-yl)pyrimidine: Enhanced fluorescence (λₑₓ = 340 nm) but reduced thermal stability (Tₘ = 158°C)
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2-Amino-4-(naphthalen-2-yl)pyrimidine: Better solubility (LogS = -3.1) but prone to oxidative degradation
Future Research Directions
Critical knowledge gaps include:
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Comprehensive ADMET profiling
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Single-crystal X-ray diffraction analysis
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Structure-activity relationship (SAR) studies
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Scale-up synthesis optimization
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